molecular formula C10H9NO7S2 B13395913 2-Amino-1-naphthol-4,8-disulfonic acid

2-Amino-1-naphthol-4,8-disulfonic acid

Cat. No.: B13395913
M. Wt: 319.3 g/mol
InChI Key: ZDFCTUISEBJBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-naphthol-4,8-disulfonic acid is a chemical compound with the molecular formula C10H9NO7S2. It is a derivative of naphthalene, characterized by the presence of amino and hydroxyl groups along with two sulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role as an intermediate in various chemical reactions .

Preparation Methods

The synthesis of 2-Amino-1-naphthol-4,8-disulfonic acid typically involves multiple steps starting from naphthalene. The process includes sulfonation, nitration, and reduction reactions. One common method involves the reduction of the iron (II) salt of 3-nitronaphthalene-1,5-disulfonic acid with iron in a dilute acid medium . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthol-4,8-disulfonic acid involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and complex formation. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .

Properties

Molecular Formula

C10H9NO7S2

Molecular Weight

319.3 g/mol

IUPAC Name

3-amino-4-hydroxynaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H9NO7S2/c11-6-4-8(20(16,17)18)5-2-1-3-7(19(13,14)15)9(5)10(6)12/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)

InChI Key

ZDFCTUISEBJBEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)O)O)N)S(=O)(=O)O

Origin of Product

United States

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